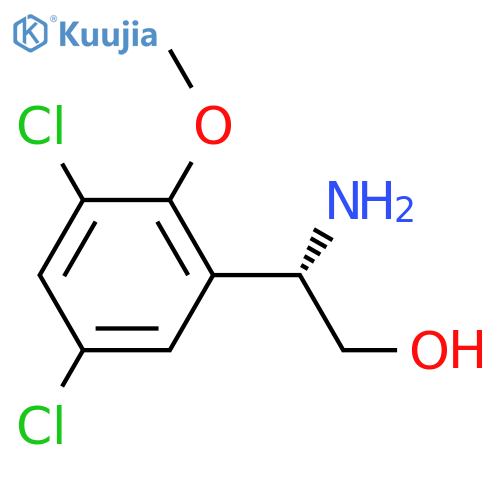

Cas no 1213642-10-4 ((2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol)

1213642-10-4 structure

商品名:(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol

- Benzeneethanol, β-amino-3,5-dichloro-2-methoxy-, (βS)-

- (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol

-

- インチ: 1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1

- InChIKey: XQNCSGZIAYVDHO-MRVPVSSYSA-N

- ほほえんだ: [C@@H](C1C=C(Cl)C=C(Cl)C=1OC)(N)CO

じっけんとくせい

- 密度みつど: 1.371±0.06 g/cm3(Predicted)

- ふってん: 389.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 12.30±0.10(Predicted)

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1982325-10.0g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1982325-0.25g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 0.25g |

$1420.0 | 2023-09-16 | ||

| Enamine | EN300-1982325-0.05g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-1982325-5g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 5g |

$4475.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423552-1g |

(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 98% | 1g |

¥41655.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423552-100mg |

(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 98% | 100mg |

¥36633.00 | 2024-08-09 | |

| Enamine | EN300-1982325-5.0g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1982325-0.1g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1982325-2.5g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 2.5g |

$3025.0 | 2023-09-16 | ||

| Enamine | EN300-1982325-1.0g |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |

1213642-10-4 | 1g |

$1543.0 | 2023-06-02 |

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

3. Water

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1213642-10-4 ((2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬